![molecular formula C25H17ClF3NO3S B2661959 3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 339103-52-5](/img/structure/B2661959.png)
3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine is a complex organic compound characterized by its unique structural features, including a pyridine ring substituted with various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine typically involves multiple steps, including the formation of the pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学研究应用
3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: It can be utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, modulating biological activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride: Shares the sulfonyl chloride group and trifluoromethyl group, making it a useful comparison for reactivity studies.
4-chloro-3-(trifluoromethyl)phenylcarbamoylamino phenoxy-N-methylpyridine-2-carboxamide: Another compound with similar structural motifs, used in medicinal chemistry.
Uniqueness
3-(4-chlorobenzenesulfonyl)-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its relevance in multiple research fields highlight its significance.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClF3NO3S/c1-16-14-22(17-6-3-2-4-7-17)30-24(33-20-9-5-8-18(15-20)25(27,28)29)23(16)34(31,32)21-12-10-19(26)11-13-21/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSHEMVUFZGTRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide](/img/structure/B2661876.png)
![3-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzoic Acid](/img/structure/B2661877.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2661880.png)
![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2661881.png)
![[(2-Fluoro-5-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2661883.png)
![[2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2661884.png)
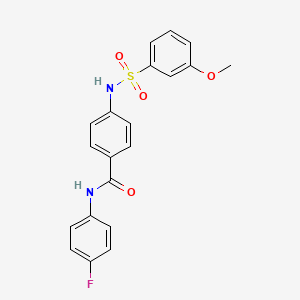
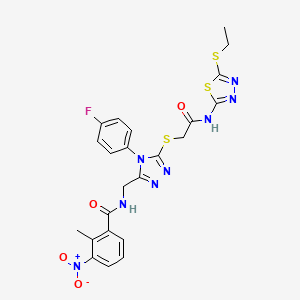
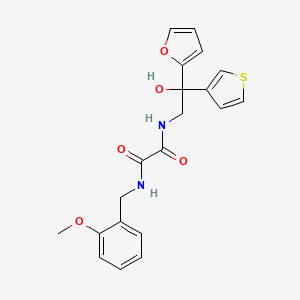
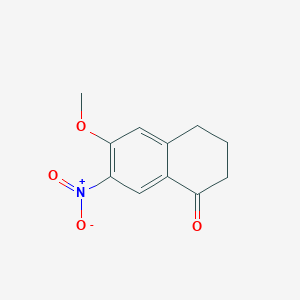
![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)
![5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661893.png)
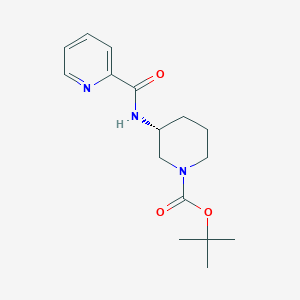
![2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2661897.png)
